REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:18]2[CH:23]=[CH:22][C:21]([C:24](=[NH:26])[NH2:25])=[CH:20][CH:19]=2)[C:13](=[O:27])[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>CO.CC(O)=O.[Pd]>[O:27]=[C:13]1[CH2:12][NH:11][CH2:16][CH2:15][N:14]1[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([NH2:26])=[NH:25])=[CH:20][CH:19]=1
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Name
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4-(4-carbamimidoylbenzyl)-3-oxopiperazine-1-carboxylic acid benzyl ester
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Quantity
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2 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC(=O)N1CC(N(CC1)CC1=CC=C(C=C1)C(N)=N)=O
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
4 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
0.4 g
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Type
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catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the solution is filtered through a pad of Celite
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Type
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CONCENTRATION
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Details
|
The organic layer is concentrated
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Type
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CUSTOM
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Details
|
The resulting crude product is purified by RP-HPLC
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Type
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WASH
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Details
|
eluting in a gradient of 10% CH3CN/H2O (0.1%TFA) to 40% CH3CN/H2O (0.1% TFA)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |